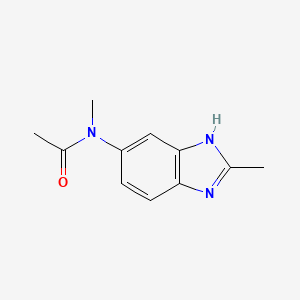![molecular formula C20H23N3O B6639381 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6639381.png)
1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol is a complex organic compound that features a pyrazole ring substituted with benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of benzyl and phenyl groups. The final step involves the attachment of the propan-2-ol moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol can undergo various chemical reactions including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.
1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]butan-2-ol: Similar structure but with a butan-2-ol moiety instead of propan-2-ol.
Uniqueness
1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[(1-benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-16(24)12-21-13-19-15-23(14-17-8-4-2-5-9-17)22-20(19)18-10-6-3-7-11-18/h2-11,15-16,21,24H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSVQLNBNUTKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)
![4-[1-(5-Chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639320.png)

![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6639347.png)

![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![[5-(2-Chlorophenyl)furan-2-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6639367.png)
![1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone](/img/structure/B6639372.png)
![1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol](/img/structure/B6639375.png)
